molecular formula C9H12BrNO B040606 2-(3-Methoxy-4-bromophenyl)ethylamine CAS No. 113081-51-9

2-(3-Methoxy-4-bromophenyl)ethylamine

Cat. No.: B040606
CAS No.: 113081-51-9
M. Wt: 230.1 g/mol
InChI Key: KNLHFRSNELASBY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-bromophenyl)ethylamine is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethylamine chain.

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-Methoxy-4-bromophenyl)ethylamine is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action. For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine typically involves multiple steps. One common method includes the bromination of 3-methoxyphenylacetic acid followed by the reduction of the resulting bromo compound to yield the desired ethylamine derivative . The reaction conditions often involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Biological Activity

2-(3-Methoxy-4-bromophenyl)ethylamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C9H12BrNO, and it has a molecular weight of 230.10 g/mol. This compound has gained attention due to its potential therapeutic applications and interactions with biological targets.

The synthesis of this compound typically involves multiple steps, including the bromination of 3-methoxyphenylacetic acid followed by reduction to yield the ethylamine derivative. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which are essential for its functional applications in biological systems.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with neurotransmitter systems, potentially acting as a neurotransmitter analog. The influence of environmental factors such as pH and temperature on its activity remains an area for further research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that this class of compounds demonstrates moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Neuropharmacological Effects

In neuropharmacology, derivatives of this compound have been investigated for their effects on neurotransmitter systems. For example, studies have reported that related compounds exhibit inhibition of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission:

Compound IC50 (µM)
Related Compound A3
Related Compound B27

These results indicate potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Case Studies

  • Neuroprotective Studies : A study involving the evaluation of various derivatives highlighted that certain compounds significantly inhibited AChE activity while also blocking β-amyloid aggregation, suggesting neuroprotective properties.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that specific derivatives exhibited higher potency against resistant strains of bacteria compared to traditional antibiotics.

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHFRSNELASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603142
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113081-51-9
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3-methoxyphenylacetonitrile (22.6 g, 0.1 m) dissolved in tetrahydrofuran (100 ml) is added to 1M borane in tetrahydrofuran (300 ml) stirred at 25°. The mixture is refluxed, cooled to 0° and treated cautiously with 2N hydrochloric acid to give 4-bromo-3-methoxyphenethylamine.
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Synthesis routes and methods II

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